Benzoyltrimethylgermane
Description
Benzoyltrimethylgermane (BTMGe) is an organogermanium compound with the chemical formula $ \text{C}{10}\text{H}{14}\text{OGe} $. It belongs to the class of acylgermanes, characterized by a germanium atom bonded to an acyl group and alkyl substituents. BTMGe was first synthesized in the 1960s via hydrolysis of germyldithianes or reactions of acyl chlorides with germyllithium reagents .
Properties
Molecular Formula |
C10H14GeO |
|---|---|
Molecular Weight |
222.85 g/mol |
IUPAC Name |
phenyl(trimethylgermyl)methanone |
InChI |
InChI=1S/C10H14GeO/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
JVCXFJJANZMOCM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C(=O)C1=CC=CC=C1 |
Synonyms |
enzoyltrimethylgermane BTMGe cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Acylgermanes
Acylgermanes share a germanium core but differ in acyl/alkyl substitution, impacting their reactivity and absorption profiles.
Synthetic Yields : BTMGe derivatives like 3g and 3d are synthesized in 69–75% yields via palladium or rhodium catalysis, demonstrating the adaptability of acylgermanes in directed C–H functionalization .
Acylphosphine Oxides (APOs)
APOs like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide) and BAPO (bisacylphosphine oxide) are benchmark Type-I PIs.
Mechanistic Insight : The n→π* transition in BTMGe causes a 30 nm red shift compared to TPO, enabling visible light activation . Germyl radicals exhibit faster initiation kinetics, reducing curing time in dental composites .
Traditional Photoinitiators
- Camphorquinone (CQ): Requires amine co-initiators (e.g., EMBO) and UV light, but suffers from amine deactivation in acidic resins. BTMGe eliminates amine dependency, enhancing compatibility with acidic monomers .
- Benzophenone (BP): Type-II PI requiring hydrogen donors; less efficient than BTMGe in thick composites .
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